Meayamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

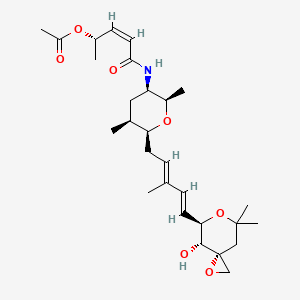

Molecular Formula |

C28H43NO7 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C28H43NO7/c1-17(9-12-24-26(32)28(16-33-28)15-27(6,7)36-24)8-11-23-18(2)14-22(20(4)35-23)29-25(31)13-10-19(3)34-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,28+/m0/s1 |

InChI Key |

BPOWYIXTBHTHFH-YLAPSKGCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Synonyms |

meayamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of a Potent Splicing Modulator: A Technical Guide to the Discovery and Synthesis of Meayamycin from FR901464

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of Meayamycin, a potent analog of the natural product FR901464. FR901464, a complex natural product, was identified as a powerful antitumor agent that functions by inhibiting the spliceosome, a critical component of gene expression. However, its inherent instability presented a significant hurdle for therapeutic development. This led to the rational design and synthesis of this compound, which not only overcomes the stability issues of its parent compound but also exhibits significantly enhanced potency against a range of cancer cell lines, including multidrug-resistant strains.[1][2] This document details the synthetic pathways developed for this compound and its derivatives, presents key quantitative biological data, and provides comprehensive experimental protocols for its synthesis and evaluation.

Introduction: From a Natural Product to a Superior Analog

FR901464, a natural product isolated from Pseudomonas sp. No. 2663, demonstrated remarkable antitumor properties.[3] Subsequent research revealed its unique mechanism of action: the inhibition of the spliceosome through binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[4][5] This interaction stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately triggering cancer cell death.[5] The novelty of this mechanism identified the spliceosome as a promising new target for cancer therapy.[4]

Despite its promise, the therapeutic potential of FR901464 was hampered by its chemical instability.[3] This instability was attributed to the presence of a tertiary alcohol on the right-hand subunit of the molecule.[3] This critical observation spurred the development of synthetic analogs designed to improve stability while retaining or enhancing biological activity. This compound emerged from these efforts as a superior molecule, where the problematic tertiary alcohol was replaced with a methyl group.[3] This modification resulted in a compound with significantly greater stability and a remarkable 100-fold increase in potency against certain cancer cell lines.[1][3] Further structure-activity relationship studies led to the development of even more potent analogs, such as this compound B.[6]

Mechanism of Action: Targeting the Spliceosome

Both FR901464 and this compound exert their cytotoxic effects by targeting the SF3b subunit of the spliceosome.[5][7] The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in the maturation of most eukaryotic mRNAs.

The binding of this compound to the SF3b complex prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5] This action effectively stalls the assembly of the spliceosome at the A complex stage, leading to an accumulation of unspliced pre-mRNA transcripts and the inhibition of protein synthesis of critical cancer-related genes.[5]

Total Synthesis of this compound and this compound B

Several total synthesis strategies for this compound and its analogs have been developed, aiming for efficiency and scalability. The convergent approaches typically involve the synthesis of three key fragments: a left-hand tetrahydropyran ring, a central linking unit, and a right-hand tetrahydropyran-epoxide fragment.

Key Synthetic Reactions and Strategies

The syntheses of this compound and its analogs employ a range of powerful organic reactions. Some of the key transformations include:

-

Horner-Wadsworth-Emmons (HWE) Olefination: Utilized for the stereoselective formation of carbon-carbon double bonds, particularly with Z-selectivity in modified protocols, to construct the diene linker.[8][9]

-

Mukaiyama Aldol Reaction: A reliable method for the stereocontrolled formation of carbon-carbon bonds, crucial for building the chiral centers within the tetrahydropyran rings.[5]

-

Corey-Chaykovsky Reaction: Employed for the stereoselective synthesis of the critical epoxide moiety on the right-hand fragment.[5][8]

-

Nicolaou-type Epoxide Opening: A key step in some synthetic routes to functionalize the tetrahydropyran ring.[5]

-

Ring-Closing Metathesis (RCM): Used in some strategies to form the tetrahydropyran rings.[2]

-

Cross Metathesis: A powerful final step in several syntheses to couple the fully elaborated fragments.[3]

Experimental Protocols

The following are representative, detailed protocols for key steps in the synthesis of this compound and for the biological assays used to evaluate its activity. These are based on published procedures and should be adapted and optimized as necessary.

This protocol is a generalized representation based on published synthetic routes.

-

Diastereoselective Epoxidation (Corey-Chaykovsky type):

-

To a solution of the enone precursor in anhydrous DMSO at room temperature, add trimethylsulfonium iodide.

-

Cool the mixture to 0 °C and add potassium tert-butoxide portion-wise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired epoxide.

-

-

Final Cross-Metathesis for this compound Assembly:

-

Dissolve the left-hand and central-linked fragment and the right-hand subunit epoxide in degassed 1,2-dichloroethane.

-

Add benzoquinone and the Grela catalyst.

-

Heat the reaction mixture at 45 °C for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by preparative HPLC to afford this compound.[3]

-

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

-

Preparation of Radiolabeled Pre-mRNA:

-

Linearize a plasmid DNA template containing a model pre-mRNA sequence (e.g., adenovirus major late or MINX).

-

Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-³²P]UTP.

-

Purify the radiolabeled pre-mRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Splicing Reaction:

-

Prepare a splicing reaction mixture containing HeLa cell nuclear extract, ATP, MgCl₂, and the radiolabeled pre-mRNA substrate.

-

Add this compound or a vehicle control (DMSO) at various concentrations.

-

Incubate the reactions at 30 °C for 60-90 minutes.

-

-

RNA Extraction and Analysis:

-

Stop the reaction by adding a proteinase K-containing buffer.

-

Extract the RNA using phenol:chloroform followed by ethanol precipitation.

-

Analyze the RNA products by denaturing PAGE and visualize by autoradiography.

-

Quantify the levels of pre-mRNA, splicing intermediates, and spliced mRNA to determine the extent of inhibition.

-

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

-

-

MTS Reagent Addition and Incubation:

-

Add the MTS reagent (combined with an electron coupling reagent like PES) to each well.

-

Incubate the plate for 1-4 hours at 37 °C.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of a specific activity) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Biological Data

The enhanced potency of this compound and its analogs compared to FR901464 has been demonstrated across a variety of cancer cell lines.

Table 1: Antiproliferative Activity of FR901464, this compound, and this compound B

| Compound | Cell Line | Assay Type | GI₅₀ / IC₅₀ (nM) | Reference |

| FR901464 | MCF-7 (Breast) | Proliferation | 1.1 | [2] |

| This compound | MCF-7 (Breast) | Proliferation | 0.01 | [2] |

| FR901464 | A549 (Lung) | Growth Inhibition | 1.3 | [1] |

| This compound | A549 (Lung) | Growth Inhibition | Picomolar range | [1] |

| FR901464 | HCT-116 (Colon) | Growth Inhibition | 0.61 | [1] |

| This compound | HCT-116 (Colon) | Growth Inhibition | Picomolar range | [1] |

| FR901464 | P388 (Murine Leukemia) | Growth Inhibition | 3.3 | [1] |

| This compound B | Various | Splicing Modulation | Most potent modulator | [9] |

| FR901464 | DU-145 (Prostate) | Growth Inhibition | 1.05 | [10] |

| FR901464 | SK-OV-3 (Ovarian) | Growth Inhibition | Sub-nanomolar | [10] |

Table 2: In Vitro Splicing Inhibition

| Compound | Assay System | IC₅₀ (µM) | Reference |

| FR901464 | HeLa nuclear extract, radiolabeled pre-mRNA | ~0.05 | [5] |

| This compound | HEK-293 cells | Potent inhibition | [1] |

Conclusion and Future Directions

The development of this compound from the natural product FR901464 represents a significant advancement in the field of anticancer drug discovery. By addressing the inherent instability of the parent compound, researchers have created a highly potent and more drug-like molecule that validates the spliceosome as a viable therapeutic target. The total synthesis routes established for this compound and its analogs not only provide access to these valuable research tools but also offer a platform for the generation of further optimized derivatives.

Future research in this area will likely focus on:

-

Further SAR studies: To fine-tune the structure of this compound for improved efficacy, selectivity, and pharmacokinetic properties.

-

In vivo studies: To translate the potent in vitro activity of this compound into preclinical and clinical success.

-

Combination therapies: Exploring the synergistic effects of this compound with other anticancer agents that target different cellular pathways.

-

Elucidation of resistance mechanisms: Understanding how cancer cells might develop resistance to spliceosome inhibitors to devise strategies to overcome it.

The journey from FR901464 to this compound serves as a compelling case study in natural product-inspired drug discovery, demonstrating how synthetic chemistry can be harnessed to overcome the limitations of natural compounds and deliver next-generation therapeutic candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Meayamycin on pre-mRNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meayamycin, a potent analogue of the natural product FR901464, has emerged as a powerful tool for studying pre-mRNA splicing and a promising lead compound for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the spliceosome. We delve into the molecular details of its inhibitory effect on pre-mRNA splicing, present key quantitative data on its biological activity, and provide detailed protocols for essential experiments used to characterize its function. Furthermore, this guide includes visualizations of the core mechanisms and experimental workflows to facilitate a deeper understanding of this compound's role as a spliceosome inhibitor.

Introduction

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome is composed of five small nuclear RNAs (snRNAs) and over 150 proteins, which assemble in a stepwise manner on the pre-mRNA. Dysregulation of pre-mRNA splicing is implicated in a variety of human diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.

This compound is a synthetic analogue of FR901464, a natural product known to inhibit pre-mRNA splicing.[1][2] this compound exhibits significantly greater potency as an antiproliferative agent compared to its parent compound, displaying activity at picomolar concentrations against a range of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of pre-mRNA splicing through direct interaction with a key component of the spliceosome.[1][2]

Mechanism of Action: Inhibition of Spliceosome Assembly

This compound exerts its inhibitory effect on pre-mRNA splicing by targeting the splicing factor 3b (SF3b) complex , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.

The binding of this compound to the SF3b complex stalls the assembly of the spliceosome at a very early stage.[1] Specifically, it prevents the transition from the initial, ATP-independent H complex to the ATP-dependent A complex .[1] The A complex is characterized by the stable association of the U2 snRNP with the branch point of the pre-mRNA. By inhibiting this transition, this compound effectively blocks the progression of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA transcripts within the cell.[1]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key data on its antiproliferative activity and its potency in inhibiting pre-mRNA splicing.

Table 1: Antiproliferative Activity of this compound (GI₅₀ values)

The 50% growth inhibition (GI₅₀) values demonstrate the potent antiproliferative effects of this compound across a range of human cancer cell lines.[1]

| Cell Line | Cancer Type | GI₅₀ (pM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 8.9 |

| MDA-MB-231 | Breast Adenocarcinoma | 71 ± 55 |

| HCT116 | Colon Carcinoma | 157 ± 33 |

| PC-3 | Prostate Adenocarcinoma | 196 ± 42 |

| H1299 | Non-Small Cell Lung Carcinoma | 841 ± 204 |

| A549 | Lung Carcinoma | >1000 |

| DU-145 | Prostate Carcinoma | >1000 |

| HeLa | Cervical Adenocarcinoma | Not reported |

Table 2: In Vitro Splicing Inhibition by this compound

The 50% inhibitory concentration (IC₅₀) for in vitro pre-mRNA splicing highlights the direct effect of this compound on the spliceosome machinery.

| Assay System | Pre-mRNA Substrate | IC₅₀ | Reference |

| HeLa Nuclear Extract | Adenovirus Major Late (AdML) | ~50 nM for complete inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Splicing Assay

This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate (e.g., AdML)

-

This compound (dissolved in DMSO)

-

Splicing reaction buffer (40 mM Tris-HCl pH 8.0, 20 mM KCl, 2.5 mM MgCl₂, 10 mM creatine phosphate, 0.5 mM DTT, 0.5 mM ATP)

-

RNasin RNase inhibitor

-

Stop buffer (20 mM Tris pH 7.5, 300 mM NaOAc, 0.5% SDS, 100 mM NaCl, 5 mM EDTA, 25 ng/µL tRNA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Denaturing polyacrylamide gel (15%)

-

Urea

Procedure:

-

Prepare splicing reactions on ice. For each reaction, combine:

-

3 µL HeLa nuclear extract (30% of final volume)

-

1 µL 32P-labeled pre-mRNA (~20 nM)

-

1 µL this compound at various concentrations (or DMSO as a control)

-

5 µL Splicing reaction buffer containing RNasin

-

-

Incubate the reactions at 30°C for 60 minutes.

-

Stop the reactions by adding 90 µL of stop buffer.

-

Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging to separate the phases.

-

Precipitate the RNA from the aqueous phase with ethanol.

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the RNA products on a 15% denaturing polyacrylamide/urea gel.

-

Visualize the gel using a phosphorimager.

Expected Results: In the presence of this compound, a dose-dependent decrease in the amount of spliced mRNA and an accumulation of unspliced pre-mRNA will be observed.

Analysis of Spliceosome Complex Assembly

This native gel electrophoresis assay visualizes the effect of this compound on the formation of spliceosomal complexes.

Materials:

-

Same as for the in vitro splicing assay, with the addition of heparin.

Procedure:

-

Set up and incubate the splicing reactions as described in section 4.1.

-

After the 60-minute incubation, add heparin to a final concentration of 0.5 mg/mL.

-

Incubate for an additional 5 minutes at 30°C.

-

Place the reactions on ice.

-

Load the samples onto a native agarose gel.

-

Perform electrophoresis at 4°C.

-

Visualize the complexes by autoradiography.

Expected Results: this compound treatment will show a reduction or absence of the A complex and subsequent complexes (B and C), with a potential accumulation of the H complex, indicating a block in early spliceosome assembly.[1]

Cell-Based Splicing Analysis by RT-PCR

This method assesses the impact of this compound on the splicing of endogenous pre-mRNAs in cultured cells.

Materials:

-

Human cell line (e.g., HEK-293)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers designed to flank an intron of a target gene

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM) or DMSO for a specified time (e.g., 4-7 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Perform PCR using primers that flank an intron of a gene of interest. One primer should be in the upstream exon and the other in the downstream exon.

-

Analyze the PCR products by agarose gel electrophoresis.

Expected Results: In this compound-treated cells, an additional, larger PCR product corresponding to the unspliced pre-mRNA (containing the intron) will be observed, in addition to the smaller product from the correctly spliced mRNA. The intensity of the unspliced band should increase with higher concentrations of this compound.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

-

Human cancer cell line

-

96-well plates

-

This compound

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 500-2000 cells per well and allow them to attach overnight.

-

Add serial dilutions of this compound to the wells. Include a DMSO control.

-

Incubate the plate for 3 to 5 days at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the GI₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the activity of this compound.

Conclusion

This compound is a highly potent inhibitor of pre-mRNA splicing with significant potential as an anticancer agent. Its mechanism of action involves the direct binding to the SF3b complex, a critical component of the spliceosome, thereby arresting spliceosome assembly at an early stage. This leads to the accumulation of unspliced pre-mRNA and ultimately inhibits cell proliferation, particularly in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other spliceosome-modulating compounds. The continued study of such molecules will undoubtedly deepen our understanding of the intricate process of pre-mRNA splicing and its role in human disease.

References

Meayamycin: A Technical Guide on its Initial Anticancer Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Meayamycin, a synthetic analog of the natural product FR901464, has emerged as a highly potent anticancer agent with picomolar antiproliferative activity across a range of human cancer cell lines, including those with multidrug resistance.[1][2] Initial investigations have identified its primary mechanism of action as the inhibition of the pre-mRNA splicing machinery, a critical process for gene expression in eukaryotic cells.[3][4] This document provides a comprehensive technical overview of the foundational studies on this compound's anticancer properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound exerts its potent anticancer effects by targeting the spliceosome, the cellular machinery responsible for excising introns from pre-messenger RNA (pre-mRNA). Specifically, it binds to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][4][5] This interaction blocks the assembly of the spliceosomal A complex, a crucial early step in the splicing process.[1] The inhibition of pre-mRNA splicing leads to an accumulation of intron-containing mRNAs, disrupting the production of functional proteins essential for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and, in some contexts, apoptosis.[1][4][6] The epoxide functionality within this compound's structure is believed to be critical for this activity, with studies suggesting it may form an irreversible, covalent bond with its target proteins.[1][2]

Quantitative Data: Antiproliferative Activity

This compound demonstrates potent, picomolar growth inhibitory activity against a diverse panel of human cancer cell lines. Its efficacy is notably higher than its parent compound, FR901464.[1][5] The compound retains its high potency in multidrug-resistant (MDR) cell lines and shows a degree of specificity for cancer cells over non-tumorigenic cells.[1][2]

| Cell Line | Cancer Type | Characteristics | GI₅₀ (pM)[1] |

| MCF-7 | Breast Cancer | Estrogen Receptor Positive | 20 ± 4 |

| MDA-MB-231 | Breast Cancer | Estrogen Receptor Negative | 10 ± 2 |

| HCT-116 | Colon Carcinoma | Wild Type p53 | 10 ± 2 |

| HCT-116 p53-/- | Colon Carcinoma | p53 Deficient | 10 ± 2 |

| H1299 | Lung Carcinoma | p53 Deficient | 100 ± 20 |

| A549 | Lung Carcinoma | Wild Type p53 | 2000 ± 400 |

| DU-145 | Prostate Carcinoma | - | 1000 ± 200 |

| HeLa | Cervical Cancer | - | 100 ± 10 |

| NCI/ADR-RES | Ovarian Cancer | Multidrug Resistant | 10 ± 2 |

| IMR-90 | Normal Lung Fibroblast | Non-Tumorigenic Control | >10,000 |

Data represents the mean 50% growth inhibitory (GI₅₀) values ± standard deviation from at least three independent experiments.[1]

Key Experimental Protocols

The initial characterization of this compound involved several key in vitro assays to determine its efficacy, mechanism, and binding characteristics.

Cell Growth Inhibition Assay

This protocol was used to determine the GI₅₀ values listed in the table above.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-tumorigenic control line (IMR-90) were used.[1]

-

Seeding: Cells were seeded in 96-well plates and allowed to adhere.

-

Treatment: A range of concentrations of this compound was added to the cells.

-

Incubation: Cells were incubated with the compound for a specified period. This was typically 3 days for most cell lines, but extended to 5 days for slower-growing lines like MCF-7.[1]

-

Analysis: Cell viability or density was measured using a standard method (e.g., MTT assay, sulforhodamine B assay).

-

Data Processing: The concentration of this compound that caused a 50% reduction in cell growth (GI₅₀) was calculated from concentration-response curves based on quadruplicate determinations.[1]

In Vitro Pre-mRNA Splicing Inhibition Assay

This assay confirmed that this compound directly inhibits the spliceosome.

-

Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes were prepared from HEK-293 cells.[1]

-

Splicing Reaction: A radiolabeled pre-mRNA substrate was incubated with the nuclear extract in the presence of either this compound, a control compound (DMSO), or a non-epoxide analog.[1]

-

Analysis of Splicing Complexes: The reaction mixture was run on a native polyacrylamide gel. The formation of different spliceosomal complexes (e.g., A, B, and C complexes) was visualized by autoradiography.

-

Result Interpretation: this compound treatment was shown to block the assembly of the spliceosomal A complex, which is consistent with the inhibition of the SF3b protein.[1]

Reversibility of Growth Inhibition Assay

This experiment was designed to investigate the hypothesis that this compound binds covalently to its target.

In this assay, A549 cells treated with this compound for only 8 hours, followed by an 88-hour incubation in drug-free media, showed a growth inhibition profile nearly identical to cells exposed continuously for 96 hours.[1] This result strongly suggests that this compound's binding is irreversible (potentially covalent) or that its short-term exposure triggers irreversible cellular events leading to growth arrest.[1]

Structure-Activity Relationship

Initial studies highlighted the critical role of specific chemical moieties for this compound's biological activity. The presence of an epoxide group is essential for both its antiproliferative effects and its ability to inhibit pre-mRNA splicing. An analog of this compound where the epoxide was absent showed no antiproliferative activity or effect on splicing, even at high concentrations (10 μM).[1]

Conclusion

The initial studies on this compound firmly establish it as a novel and exceptionally potent anticancer agent. Its unique mechanism of targeting the SF3b complex and inhibiting pre-mRNA splicing provides a powerful tool for cancer research and a promising avenue for therapeutic development.[1][2][3] The compound's picomolar efficacy, activity against multidrug-resistant cells, and selectivity towards cancer cells warrant further investigation and drug development efforts.[1][5] The evidence pointing towards an irreversible binding mechanism further distinguishes it from other anticancer agents and suggests a durable biological effect.[1]

References

- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FR901464 – Koide Group [koidelab.chem.pitt.edu]

A Technical Guide to the Antiproliferative Activity of Meayamycin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative properties of Meayamycin, a potent analogue of the natural product FR901464. This compound has demonstrated significant growth inhibitory activity at picomolar concentrations across a range of human cancer cell lines, including those resistant to multiple drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data: Antiproliferative Activity of this compound

This compound's potent antiproliferative effects have been quantified across various human cancer cell lines. The 50% growth inhibitory (GI50) concentrations, presented below, highlight its picomolar efficacy.

| Cell Line | Cancer Type | p53 Status | GI50 (pM) |

| MCF-7 | Breast (ER+) | Wild Type | 2.4 ± 0.6 |

| MDA-MB-231 | Breast (ER-) | Mutated | 5.7 ± 0.9 |

| HCT-116 | Colon Carcinoma | Wild Type | 11.2 ± 1.5 |

| HCT-116 | Colon Carcinoma | p53 deficient | 9.8 ± 1.2 |

| H1299 | Lung Carcinoma | p53 deficient | 38.8 ± 5.1 |

| A549 | Lung Carcinoma | Wild Type | 75.0 ± 9.8 |

| PC-3 | Prostate Carcinoma | Null | 13.5 ± 2.1 |

| DU-145 | Prostate Carcinoma | Mutated | 180.0 ± 25.0 |

| HeLa | Cervical Cancer | Wild Type | Not specified |

Data are presented as the averages ± SD from at least three independent experiments.[1]

Core Mechanism of Action

This compound's primary mechanism of antiproliferative activity is the inhibition of pre-mRNA splicing.[1][2][3] It achieves this by targeting the SF3b complex, a core component of the spliceosome.[2][3] This disruption of splicing leads to an accumulation of unspliced RNA, ultimately resulting in cell growth arrest.[1] Time-dependence studies suggest that this compound may form a covalent bond with its target protein(s), leading to irreversible inhibition.[1][3]

Interestingly, exposure to this compound leads to a non-apoptotic toxicity that is selective for transformed cells.[1] While it causes enlarged nuclei, it does not induce mitotic arrest or apoptosis.[1] A derivative, this compound B, has been shown to modulate the splicing of the Mcl-1 gene, which is a key regulator of apoptosis.[4][5] This leads to a decrease in the anti-apoptotic Mcl-1L isoform and an increase in the pro-apoptotic Mcl-1S isoform, thereby promoting cell death in certain cancer types.[4][5]

Signaling Pathway of this compound's Antiproliferative Activity

The following diagram illustrates the proposed signaling pathway for this compound's action.

References

- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FR901464 – Koide Group [koidelab.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

The Irreversible Embrace: A Technical Guide to the Covalent Binding of Meayamycin to the SF3b Splicing Factor

For Immediate Release

This technical guide provides an in-depth exploration of the molecular interactions between the potent anti-cancer agent Meayamycin and its cellular target. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the covalent binding mechanism, experimental validation, and downstream cellular consequences of this compound's activity.

Executive Summary

This compound, a synthetic analogue of the natural product FR901464, demonstrates profound antiproliferative activity against a range of human cancer cell lines, including those with multidrug resistance.[1][2] Its mechanism of action is centered on the inhibition of the pre-mRNA splicing machinery through its interaction with the Splicing Factor 3b (SF3b) complex.[1][3] A compelling line of evidence, primarily from time-dependence and reversibility studies, strongly suggests that this compound forms a covalent, irreversible bond with its target. This irreversible engagement is attributed to the presence of a reactive epoxide functional group within the this compound structure, which is critical for its biological activity.[1] By inhibiting SF3b, this compound stalls the assembly of the spliceosome, leading to widespread disruption of mature mRNA production and subsequent cell growth arrest and, in some contexts, apoptosis.

Quantitative Analysis: Potency and Cellular Activity

This compound exhibits exceptional potency, with growth inhibitory concentrations in the picomolar range across numerous cancer cell lines. This potency is significantly greater—by up to two orders of magnitude—than its parent compound, FR901464.[1][2] The quantitative data underscores its potential as a therapeutic agent.

Table 1: 50% Growth Inhibitory (GI₅₀) Concentrations of this compound

| Cell Line | Cancer Type | p53 Status | GI₅₀ (pM)[1] |

| MCF-7 | Breast (ER+) | Wild Type | 21 ± 3 |

| MDA-MB231 | Breast (ER-) | Deficient | 34 ± 10 |

| HCT-116 | Colon Carcinoma | Wild Type | 110 ± 20 |

| HCT-116 p53-/- | Colon Carcinoma | Deficient | 100 ± 10 |

| H1299 | Lung Carcinoma | Deficient | 360 ± 50 |

| A549 | Lung Carcinoma | Wild Type | 630 ± 140 |

| PC-3 | Prostate Carcinoma | - | 190 ± 40 |

| DU-145 | Prostate Carcinoma | - | 1100 ± 100 |

| HeLa | Cervical Cancer | - | 630 ± 100 |

Data represents the average ± SD from at least three independent experiments.

The Covalent Binding Hypothesis: Mechanism and Evidence

The central hypothesis for this compound's potent and sustained activity is its formation of a covalent bond with the SF3b complex. This is supported by its chemical structure and experimental data derived from cell-based assays.

Role of the Epoxide Moiety

This compound contains an epoxide ring, a functional group known for its electrophilicity under biological conditions.[1] It is proposed that a nucleophilic amino acid residue within the SF3b protein complex attacks this epoxide, resulting in the formation of a stable, covalent adduct. This hypothesis is strengthened by the observation that analogues of this compound lacking the epoxide group are devoid of both antiproliferative and splicing inhibition activities.[1]

Caption: Proposed mechanism of this compound's covalent binding to its SF3b target.

Experimental Evidence: The Reversibility Assay

The most direct evidence supporting irreversible binding comes from growth inhibition reversibility studies. When cancer cells are exposed to this compound for a short period (e.g., 8 hours) and then cultured in a drug-free medium, the resulting growth inhibition is nearly identical to that observed in cells continuously exposed for a much longer duration (96 hours).[1] This indicates that the drug's effect is not reversed upon its removal, a hallmark of covalent modification of the target.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Protocol: Growth Inhibition Reversibility Assay

-

Cell Plating: Seed A549 lung carcinoma cells in 96-well plates at a density of 2,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Addition (Continuous Exposure): To one set of plates, add serial dilutions of this compound and incubate for a total of 96 hours.

-

Compound Addition (Transient Exposure): To a second set of plates, add serial dilutions of this compound and incubate for 8 hours.

-

Drug Removal: After the 8-hour incubation, carefully aspirate the medium containing this compound, wash the cells gently with fresh medium, and then add 100 μL of drug-free medium.

-

Final Incubation: Incubate the transiently exposed cells for an additional 88 hours (for a total assay time of 96 hours).

-

Cell Proliferation Measurement: Assess cell proliferation in all plates using a commercial MTS assay. Add 20 μL of MTS solution per well and measure absorbance (490 nm) after a 1-4 hour incubation at 37°C.

-

Data Analysis: Calculate the GI₅₀ values for both continuous and transient exposure conditions. A similar GI₅₀ value for both conditions implies irreversible inhibition.[1]

Caption: Workflow for the this compound cell growth reversibility assay.

Protocol: In Vitro Pre-mRNA Splicing Assay

-

Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from HeLa cells using established protocols.

-

Pre-mRNA Substrate: Use a radiolabeled pre-mRNA substrate, such as AdML (Adenovirus major late).

-

Reaction Assembly: Assemble splicing reactions by combining HeLa nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of this compound (e.g., 50 pM to 500 nM) or DMSO as a vehicle control. A known splicing inhibitor can be used as a positive control.

-

Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.

-

RNA Extraction and Analysis: Stop the reactions and extract the RNA. Analyze the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel followed by autoradiography. Complete inhibition by this compound is observed at concentrations around 50 nM.[1]

-

Spliceosome Complex Analysis: To determine the stage of inhibition, analyze parallel reactions on a native agarose gel. This allows for the visualization of spliceosome assembly complexes (H, E, A, B, C). This compound treatment results in the accumulation of the H complex and prevents the formation of the stable A complex.[1]

Downstream Signaling and Cellular Fate

The covalent binding of this compound to SF3b initiates a cascade of events that culminates in cell death. The primary insult is the global inhibition of pre-mRNA splicing, which is essential for gene expression.

Caption: Signaling pathway of this compound leading to apoptosis.

By arresting spliceosome assembly, this compound prevents the excision of introns and the ligation of exons. This leads to a cell-wide deficit of functional, mature mRNAs required for the synthesis of essential proteins. For certain genes critical to cell survival, such as the anti-apoptotic factor MCL-1, this splicing inhibition can alter the ratio of its isoforms, promoting a pro-apoptotic state and ultimately leading to programmed cell death.

Conclusion and Future Directions

The evidence strongly supports a mechanism whereby this compound forms a covalent and functionally irreversible bond with the SF3b complex. This mode of action explains its high potency and sustained cellular activity. The detailed protocols and quantitative data presented herein provide a valuable resource for the further investigation of this compound and the development of other covalent inhibitors targeting the spliceosome. Future work, including high-resolution structural studies of the this compound-SF3b adduct and mass spectrometry-based characterization, will be crucial to precisely identify the modified amino acid residue(s) and to fully elucidate the structural basis of this potent interaction.

References

- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Meayamycin's Impact on Spliceosome Assembly and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Meayamycin, a potent anti-tumor agent, and its specific effects on the cellular machinery of pre-mRNA splicing. As an analog of the natural product FR901464, this compound exhibits significantly enhanced potency and stability, making it a valuable tool for studying splicing and a promising lead for anticancer drug development.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its biological interactions.

Core Mechanism of Action: Targeting the SF3b Complex

This compound exerts its biological activity by directly targeting and inhibiting the spliceosome, the large ribonucleoprotein complex responsible for excising introns from pre-messenger RNA (pre-mRNA).[3][4] Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][5] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.[1]

By binding to SF3b, this compound stalls the splicing process.[1][6] Evidence suggests that the epoxide functionality present in this compound is critical for both its anti-proliferative effects and its ability to inhibit pre-mRNA splicing, implying a potentially covalent interaction with its target.[1] This inhibition of splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, disrupting the production of mature mRNA and ultimately protein synthesis, which contributes to its potent anti-tumor effects.[1][7]

Effect on Spliceosome Assembly and Function

The process of spliceosome assembly occurs in a stepwise fashion, forming a series of complexes (H, E, A, B, and C) on the pre-mRNA substrate.[1] this compound intervenes at a very early stage of this pathway.

-

Inhibition of A Complex Formation : In vitro splicing assays have demonstrated that this compound blocks the transition from the H complex to the A complex.[1] The A complex, or prespliceosome, is the first ATP-dependent assembly step where the U2 snRNP stably associates with the branch point.[1] By interfering with the function of the SF3b complex, this compound prevents this stable association, effectively halting the progression of spliceosome assembly.[1][8]

The following diagram illustrates the spliceosome assembly pathway and the point of inhibition by this compound.

Quantitative Data

This compound demonstrates potent, picomolar anti-proliferative activity across a range of human cancer cell lines and is notably more stable than its parent compound, FR901464.[1][9]

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Average GI₅₀ (pM) |

| MCF-7 | Breast Cancer | Low picomolar |

| MDA-MB-231 | Breast Cancer | Low picomolar |

| HCT-116 | Colon Cancer | Responsive |

| PC-3 | Prostate Cancer | Responsive |

| H1299 | Non-small Cell Lung Cancer | Mid picomolar |

| A549 | Lung Cancer | Mid picomolar |

| DU-145 | Prostate Cancer | Slightly less responsive |

| (Data sourced from Albert et al., 2009)[1] |

Table 2: Stability of this compound

| Condition | Half-life (t₁₂) |

| RPMI Culture Media + 10% FBS | 37 hours |

| Phosphate Buffer (pH 5.0) | ~18.4 hours (k = 1.1 × 10⁻⁶ s⁻¹) |

| Phosphate Buffer (pH 6.0) | ~44.1 hours (k = 0.44 × 10⁻⁶ s⁻¹) |

| Phosphate Buffer (pH 7.0) | ~19.3 hours (k = 1.0 × 10⁻⁶ s⁻¹) |

| Phosphate Buffer (pH 7.4) | ~10.7 hours (k = 1.8 × 10⁻⁶ s⁻¹) |

| (Data and rate constants (k) sourced from Albert et al., 2009)[1] |

Table 3: In Vitro Splicing Inhibition

| Compound | Target Substrate | Concentration for Complete Inhibition |

| This compound | AdML pre-mRNA | 50 nM |

| (Data from assays using HeLa nuclear extracts)[1] |

Experimental Protocols

The following are summaries of key methodologies used to characterize the effects of this compound.

4.1 In Vitro Splicing Assay This assay is used to directly measure the effect of a compound on the splicing reaction in a cell-free system.

-

Nuclear Extract Preparation : HeLa cell nuclear extracts are prepared as the source of spliceosomal components.[1][10]

-

Substrate : A radiolabeled pre-mRNA substrate, such as AdML pre-mRNA, is used.[1]

-

Reaction : The nuclear extract is incubated with the pre-mRNA substrate at 30°C in the presence of various concentrations of this compound or a vehicle control (DMSO).[1]

-

RNA Extraction : The reaction is stopped, and RNA is extracted using a phenol-chloroform procedure followed by ethanol precipitation.[1]

-

Analysis : The resulting RNA products (pre-mRNA, mRNA, lariat intron) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[1] Inhibition is quantified by the reduction in spliced mRNA and accumulation of pre-mRNA.

4.2 Spliceosome Assembly Analysis (Native Gel Electrophoresis) This method visualizes the formation of different spliceosomal complexes.

-

Splicing Reaction : A standard in vitro splicing reaction is performed with a radiolabeled pre-mRNA substrate in the presence of this compound or a control.[1]

-

Complex Stabilization : Heparin is added to the reaction to stop further assembly and stabilize existing complexes.[1]

-

Electrophoresis : The reaction mixture is run on a native, non-denaturing polyacrylamide or agarose gel at 4°C to separate the large RNP complexes (H, A, B, C).[1]

-

Visualization : The gel is dried and subjected to autoradiography to visualize the positions of the different spliceosomal complexes. A block in a specific complex (e.g., accumulation of H complex and absence of A complex) indicates the point of inhibition.[1]

The workflow for these in vitro assays is depicted below.

4.3 Cell-Based Growth Inhibition Assay (MTT/SRB Assay) This assay measures the anti-proliferative effect of a compound on cancer cell lines.

-

Cell Plating : Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.[1]

-

Compound Addition : A dilution series of this compound (typically dissolved in DMSO and then diluted in media) is added to the wells. Control wells receive media with DMSO only.[1]

-

Incubation : Cells are incubated with the compound for a set period (e.g., 72-96 hours).[1]

-

Staining : The media is removed, and cell viability is assessed using a stain like Sulforhodamine B (SRB) or by measuring metabolic activity with MTT.

-

Quantification : The absorbance is read on a plate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[1]

Cellular Effects and Therapeutic Potential

This compound's inhibition of the spliceosome triggers a cascade of cellular events leading to cell death, showing a preference for transformed cells over non-tumorigenic ones.[1]

-

Selective Toxicity : this compound exhibits greater toxicity towards cancer cells (e.g., A549 lung cancer cells) compared to normal cells (e.g., IMR-90 lung fibroblasts).[1]

-

Non-Apoptotic Cell Death : In contrast to many chemotherapeutics, this compound induces a non-apoptotic form of cell death, characterized by the absence of chromatin condensation and caspase cleavage.[1]

-

p53 Induction : Treatment with this compound can lead to an increase in the level of the p53 tumor suppressor protein. However, its anti-proliferative activity appears to be independent of p53 status, as cell lines with and without functional p53 show equal sensitivity.[1]

-

Activity in Drug-Resistant Cells : this compound retains its potent, picomolar growth-inhibitory activity against multi-drug resistant (MDR) cells, suggesting its mechanism is not susceptible to common resistance pathways.[9]

The logical flow from this compound's molecular target to its cellular outcome is summarized in the following diagram.

Conclusion

This compound is a highly potent inhibitor of pre-mRNA splicing with a well-defined mechanism of action centered on the SF3b complex. Its ability to block spliceosome assembly at an early stage, coupled with its picomolar anti-proliferative activity, selectivity for cancer cells, and effectiveness against drug-resistant lines, establishes it as a powerful chemical probe and a highly promising candidate for further anti-cancer drug development.[1][9] The development of even more stable and potent analogs, such as this compound B, further underscores the therapeutic potential of targeting the spliceosome in oncology.[2][11]

References

- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]

- 6. Total Synthesis of this compound and O-Acyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Meayamycin's Therapeutic Potential: A Technical Guide to its Core Mechanism and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meayamycin, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-cancer agent with a unique mechanism of action targeting the cellular splicing machinery.[1][2] This technical guide provides an in-depth overview of the core therapeutic potential of this compound, focusing on its molecular target, downstream effects on apoptosis signaling, and its efficacy in preclinical models. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Splicing Modulation and Apoptosis Induction

This compound exerts its potent anti-tumor effects by directly targeting and inhibiting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2] Specifically, it binds to the SF3B1 subunit, interfering with the pre-mRNA splicing process.[3][4] This inhibition is not a global disruption of splicing but rather a modulation of alternative splicing events for a subset of genes.

A critical target of this compound-induced splicing modulation is the Myeloid Cell Leukemia-1 (MCL-1) gene.[5][6] The MCL1 pre-mRNA can be alternatively spliced to produce two distinct isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S). In many cancers, the Mcl-1L/Mcl-1S ratio is significantly elevated, contributing to apoptosis resistance. This compound treatment shifts the splicing of MCL1 pre-mRNA to favor the production of the Mcl-1S isoform.[3][6] The resulting increase in the Mcl-1S/Mcl-1L ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately sensitizing cancer cells to apoptosis.[6]

Data Presentation: In Vitro Efficacy

This compound demonstrates remarkable potency against a wide range of human cancer cell lines, with growth inhibitory concentrations in the picomolar range.[1] Its efficacy extends to multidrug-resistant cell lines, highlighting its potential to overcome common mechanisms of chemotherapy resistance.

Table 1: 50% Growth Inhibitory (GI50) Concentrations of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | p53 Status | GI50 (pM) (Mean ± SD) |

| MCF-7 | Breast Cancer (ER+) | Wild Type | 20 ± 8.9 |

| MDA-MB-231 | Breast Cancer (ER-) | Mutant | 71 ± 55 |

| HCT-116 | Colon Carcinoma | Wild Type | 157 ± 33 |

| HCT-116 p53-/- | Colon Carcinoma | Null | 196 ± 42 |

| H1299 | Lung Carcinoma | Null | 841 ± 271 |

| A549 | Lung Carcinoma | Wild Type | 258 ± 162 |

| DU-145 | Prostate Carcinoma | Mutant | 1234 ± 697 |

| HeLa | Cervical Cancer | Wild Type | 306 ± 175 |

Table 2: 50% Lethal Concentration (LC50) of this compound B in Leukemia [3]

| Sample Type | LC50 (nM) (Mean) |

| Acute Lymphoblastic Leukemia (ALL) Primary Samples | 0.42 |

| Acute Myeloid Leukemia (AML) Primary Samples | 0.43 |

| Normal Bone Marrow Cells | 0.57 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the therapeutic potential of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from pM to µM concentrations) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Analysis of Mcl-1 Splicing (RT-PCR)

This protocol is used to assess the effect of this compound on the alternative splicing of MCL1 pre-mRNA.

-

Cell Treatment and RNA Extraction: Treat cells with this compound at various concentrations and time points. Harvest the cells and extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the MCL1 gene. Note: Specific primer sequences would need to be designed to differentiate between the Mcl-1L and Mcl-1S isoforms.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The Mcl-1L and Mcl-1S isoforms will appear as distinct bands of different sizes.

-

Densitometry: Quantify the intensity of the bands to determine the relative abundance of each isoform.

Detection of Apoptosis (Western Blot)

This protocol is used to detect the induction of apoptosis by analyzing key protein markers.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Mcl-1L, and Mcl-1S.

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a shift from Mcl-1L to Mcl-1S, are indicative of apoptosis.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined mechanism of action that distinguishes it from many conventional chemotherapeutics. Its ability to modulate pre-mRNA splicing and induce apoptosis in a targeted manner, coupled with its picomolar potency against a broad range of cancer cell lines, underscores its significant therapeutic potential.

Further research is warranted to fully elucidate the clinical promise of this compound. Key areas for future investigation include:

-

In Vivo Efficacy Studies: Comprehensive studies in various xenograft and patient-derived xenograft (PDX) models are needed to establish optimal dosing regimens, assess in vivo efficacy, and evaluate potential toxicities.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials. Mutations in splicing factor genes or the basal Mcl-1L/Mcl-1S ratio could be potential candidates.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that are resisted through Mcl-1L overexpression, could lead to more effective treatment strategies.

References

- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FR901464 – Koide Group [koidelab.chem.pitt.edu]

- 6. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Picomolar Potency of Meayamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potent anti-cancer agent, Meayamycin. With activity in the picomolar range, this synthetic analog of the natural product FR901464 presents a compelling case for further investigation and development. This document outlines its mechanism of action, summarizes its potent activity against a range of cancer cell lines, details key experimental protocols for its evaluation, and visualizes its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound exerts its potent cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. It specifically binds to the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3] This binding event disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately, cell death.[1][2][4] Time-dependence studies have suggested that this compound may form a covalent bond with its target protein(s), contributing to its sustained inhibitory activity.[1][2]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data: Potency and Stability

This compound demonstrates exceptional potency against a variety of human cancer cell lines, with IC50 values in the picomolar range.[1] Notably, it is reported to be two orders of magnitude more potent than its parent compound, FR901464, against MCF-7 human breast cancer cells.[1][2] A key advantage of this compound is its enhanced stability in cell culture media, with a half-life of 37 hours, significantly longer than the 45-minute half-life of FR901464.[1] This increased stability likely contributes to its superior potency in cellular assays.

| Cell Line | Cancer Type | This compound IC50 (pM) |

| MCF-7 | Breast Cancer | Data not explicitly provided, but noted as highly sensitive[1] |

| HCT-116 | Colon Cancer | Data not explicitly provided, but noted as highly sensitive[1] |

| MDA-MB-231 | Breast Cancer | Noted as more sensitive to this compound than pladienolide[1] |

| A549 | Lung Cancer | Less sensitive than to pladienolide, but still potent[1] |

| DU-145 | Prostate Cancer | Less sensitive than to pladienolide[1] |

Precise picomolar IC50 values from the primary literature can be inserted here as available.

Experimental Protocols

Growth Inhibition Assay

This protocol outlines the methodology to determine the concentration-dependent growth inhibition of cancer cells by this compound.

Methodology:

-

Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution and store at -20°C.[1] On the day of the experiment, prepare serial dilutions in RPMI 1640 medium containing 2% DMSO to achieve 2x the desired final concentrations.[1]

-

Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Treatment: Add the prepared 2x this compound solutions to the respective wells. Include control wells treated with medium containing 2% DMSO.[1]

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Measure cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

Reversibility of this compound-Induced Cell Growth Inhibition

This experiment aims to determine if the effects of this compound are reversible upon its removal.

Methodology:

-

Cell Seeding and Initial Treatment: Seed A549 cells and treat with various concentrations of this compound as described in the Growth Inhibition Assay.

-

Compound Removal: After an 8-hour incubation period, remove the medium containing this compound.[1]

-

Wash and Fresh Medium: Wash the cells with fresh medium to remove any residual compound and then add fresh, compound-free medium.

-

Continued Incubation: Incubate the cells for an additional 88 hours.[1]

-

Viability Assessment: Measure cell viability at the 96-hour time point (8 hours with compound + 88 hours without).[1]

-

Comparison: Compare the concentration-dependent growth inhibition curve from this experiment to that of cells treated continuously with this compound for 96 hours.[1] Similar curves suggest that the binding of this compound is effectively irreversible or induces irreversible cellular events.[1]

Downstream Cellular Consequences

Inhibition of pre-mRNA splicing by this compound leads to significant downstream effects, including the induction of apoptosis. One identified pathway involves the regulation of the MCL-1 gene, which encodes both the anti-apoptotic Mcl-1L and the pro-apoptotic Mcl-1S proteins.[5] Treatment with this compound B, a potent analog, has been shown to decrease the expression of Mcl-1L and increase the expression of Mcl-1S, thereby shifting the balance towards apoptosis.[5]

While this compound has been observed to increase p53 levels, its antiproliferative activity is not dependent on this tumor suppressor protein, as both wild-type and p53-deficient HCT116 cells exhibit equal sensitivity to the compound.[1]

Conclusion and Future Directions

This compound is a highly potent anti-cancer agent with a well-defined mechanism of action targeting the spliceosome. Its picomolar activity, enhanced stability, and efficacy against multidrug-resistant cells make it a promising lead for the development of novel cancer therapeutics.[1][2] Future research should focus on elucidating the full spectrum of splicing events modulated by this compound, its in vivo efficacy and pharmacokinetic profile, and the identification of biomarkers to predict tumor sensitivity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this remarkable molecule.

References

- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound| CAS 933474-26-1 [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. FR901464 – Koide Group [koidelab.chem.pitt.edu]

Methodological & Application

Using Meayamycin as a Chemical Probe for Studying Splicing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meayamycin is a potent and highly specific small molecule inhibitor of the spliceosome, targeting the SF3b complex.[1][2] As an analog of the natural product FR901464, this compound exhibits significantly greater potency, with picomolar activity against a range of cancer cell lines, including those with multidrug resistance.[3][4] Its mechanism of action involves the inhibition of pre-mRNA splicing by blocking the assembly of the spliceosomal A complex.[3] This property makes this compound an invaluable chemical probe for elucidating the intricate mechanisms of pre-mRNA splicing and its role in cellular processes and disease. Furthermore, its ability to modulate the alternative splicing of key apoptosis-related genes, such as MCL1, highlights its potential as a therapeutic agent.[1][5] These application notes provide detailed protocols for utilizing this compound to study splicing in both in vitro and cellular contexts, along with data on its antiproliferative activity and a visualization of its impact on a critical signaling pathway.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

The following table summarizes the 50% growth inhibitory (GI50) concentrations of this compound against a panel of human cancer cell lines, demonstrating its potent and broad-spectrum activity.

| Cell Line | Cancer Type | GI50 (pM) |

| MCF-7 | Breast (ER+) | 3.1 ± 0.4 |

| MDA-MB-231 | Breast (ER-) | 4.2 ± 0.6 |

| HCT-116 (p53+/+) | Colon | 12 ± 2 |

| HCT-116 (p53-/-) | Colon | 15 ± 3 |

| A549 | Lung | 48 ± 9 |

| H1299 | Lung | 35 ± 5 |

| PC-3 | Prostate | 21 ± 4 |

| DU-145 | Prostate | 89 ± 12 |

| HeLa | Cervical | 65 ± 8 |

Data adapted from Albert et al., Mol Cancer Ther, 2009.[3]

Signaling Pathway Visualization

This compound's inhibition of the SF3b complex can induce shifts in the alternative splicing of the MCL1 gene, a key regulator of apoptosis. This leads to an increased production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, thereby sensitizing cancer cells to apoptosis.

Caption: this compound inhibits SF3b, altering Mcl-1 splicing to favor the pro-apoptotic Mcl-1S isoform.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the effects of this compound on pre-mRNA splicing in a cellular context.

Caption: Workflow for analyzing this compound's effect on cellular splicing.

Experimental Protocols

Protocol 1: In Vitro Splicing Assay Using HeLa Nuclear Extract

This protocol describes how to assess the direct inhibitory effect of this compound on pre-mRNA splicing in a cell-free system.

Materials:

-

HeLa nuclear extract

-

Radiolabeled pre-mRNA substrate (e.g., 32P-labeled AdML pre-mRNA)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8M urea)

-

Formamide loading buffer

-

Phosphorimager or X-ray film

Procedure:

-

Prepare Splicing Reactions:

-

On ice, assemble splicing reactions in microcentrifuge tubes. A typical 25 µL reaction includes:

-

HeLa nuclear extract (e.g., 10-15 µL)

-

Splicing reaction buffer

-

Radiolabeled pre-mRNA (e.g., 10,000 cpm)

-

This compound at various concentrations (e.g., 50 pM to 500 nM) or DMSO for the control.[4] A known splicing inhibitor can be used as a positive control.

-

-

-

Incubation:

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

-

Stop Reaction and Protein Digestion:

-

Stop the reactions by adding Proteinase K and SDS to digest proteins. Incubate at 37°C for 30 minutes.

-

-

RNA Extraction:

-

Extract the RNA using an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases.

-

Transfer the aqueous (upper) phase to a new tube.

-

-

RNA Precipitation:

-

Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and a salt (e.g., sodium acetate).

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the RNA.

-

Carefully remove the supernatant and wash the pellet with 70% ethanol.

-

Air dry the pellet briefly.

-

-

Sample Preparation and Gel Electrophoresis:

-

Resuspend the RNA pellet in formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

-

Visualization and Analysis:

-

Run the gel until the loading dye has migrated an appropriate distance.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Analyze the gel to visualize the pre-mRNA, splicing intermediates (lariat-exon 2, lariat intron), and the spliced mRNA product. Inhibition of splicing will result in an accumulation of pre-mRNA and a decrease in the spliced mRNA and intermediates. Complete inhibition by this compound is expected at concentrations around 50 nM.[3]

-

Protocol 2: Analysis of Alternative Splicing in Cultured Cells by RT-PCR

This protocol details how to investigate the effect of this compound on the alternative splicing of a specific gene in a cellular context.

Materials:

-

Cultured cells (e.g., HEK-293, A549)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Gene-specific primers flanking the alternative exon of interest

-

Taq polymerase and PCR reagents

-

Agarose gel

-

DNA loading dye

-

DNA ladder

-

Gel documentation system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 10 nM) or DMSO (vehicle control) for a specified duration (e.g., 4-7 hours).[3]

-

-

RNA Extraction:

-

Wash the cells with PBS and lyse them according to the protocol of your chosen RNA extraction kit.

-

Isolate the total RNA.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

PCR Amplification:

-

Set up PCR reactions using the synthesized cDNA as a template.

-

Use gene-specific primers that flank the alternatively spliced exon. This will allow for the amplification of both the included and excluded isoforms.

-

Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

-

-

Agarose Gel Electrophoresis:

-

Mix the PCR products with DNA loading dye and load them onto an agarose gel.

-

Run the gel to separate the PCR products based on size. The isoform including the alternative exon will be larger than the isoform excluding it.

-

-

Visualization and Quantification:

-

Visualize the DNA bands using a gel documentation system.

-

The relative intensity of the bands corresponding to the different splice isoforms can be quantified to determine the effect of this compound on the splicing pattern.[6]

-

Conclusion

This compound is a powerful and versatile chemical probe for the study of pre-mRNA splicing. Its high potency and specific mechanism of action allow for the detailed investigation of splicing in both biochemical and cellular assays. The protocols provided here offer a starting point for researchers to explore the role of splicing in their specific areas of interest, from fundamental molecular biology to the development of novel cancer therapeutics. The ability of this compound to modulate alternative splicing of critical genes like MCL1 underscores the potential of targeting the spliceosome for therapeutic intervention.

References